

Chandrananimycin C: A Promising Phenoxazine Compound for Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chandrananimycin C*

Cat. No.: *B15559938*

[Get Quote](#)

FOR IMMEDIATE RELEASE

[City, State] – [Date] – **Chandrananimycin C**, a novel antibiotic belonging to the phenoxazine class, is emerging as a significant compound of interest for researchers studying drug-resistant bacteria. Isolated from the marine actinomycete *Actinomadura* sp., this natural product has demonstrated notable antibacterial and cytotoxic activities, suggesting its potential as a scaffold for the development of new therapeutic agents.[1][2]

Chandrananimycin C has shown strong inhibitory effects against Gram-positive bacteria, including *Bacillus subtilis* and the notorious pathogen *Staphylococcus aureus*.[3] While specific data on its efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE) remains limited in publicly available literature, its activity against susceptible strains warrants further investigation into its potential to overcome resistance mechanisms. The primary mechanism of its antibacterial action is believed to be distinct from DNA intercalation, a common mode of action for other antibiotics.[4]

In addition to its antibacterial properties, **Chandrananimycin C** and its analogs have exhibited potent cytotoxic activity against a range of human cancer cell lines, with IC₇₀ values (the concentration required to inhibit the growth of 70% of cells) as low as 1.4 µg/mL.[1] This dual activity highlights the compound's potential in both infectious disease and oncology research.

This document provides detailed application notes and protocols for the utilization of **Chandrananimycin C** in the study of drug-resistant bacteria, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Antibacterial Activity of Chandrananimycin C

Bacterial Strain	Method	Concentration/ Disk	Result (Zone of Inhibition)	Reference
Bacillus subtilis	Agar Diffusion	20 µ g/platelet	23 mm	[1][3]
Staphylococcus aureus	Agar Diffusion	20 µ g/platelet	22 mm	[1][3]

Table 2: Cytotoxic Activity of Chandrananimycin Analogs

Cell Line Panel	Metric	Result	Reference
Human Cancer Cell Lines	IC70	Down to 1.4 µg/mL	[1]

Note: Specific IC70 value for **Chandrananimycin C** is not individually specified in the cited source, but is reported for the compound series.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of **Chandrananimycin C** against drug-resistant bacterial strains such as MRSA and VRE.

Materials:

- **Chandrananimycin C**

- Mueller-Hinton Broth (MHB), cation-adjusted
- 96-well microtiter plates
- Bacterial cultures (e.g., MRSA, VRE) adjusted to 0.5 McFarland standard
- Positive control antibiotic (e.g., Vancomycin for MRSA, Linezolid for VRE)
- Negative control (MHB only)
- Spectrophotometer (optional, for OD600 readings)

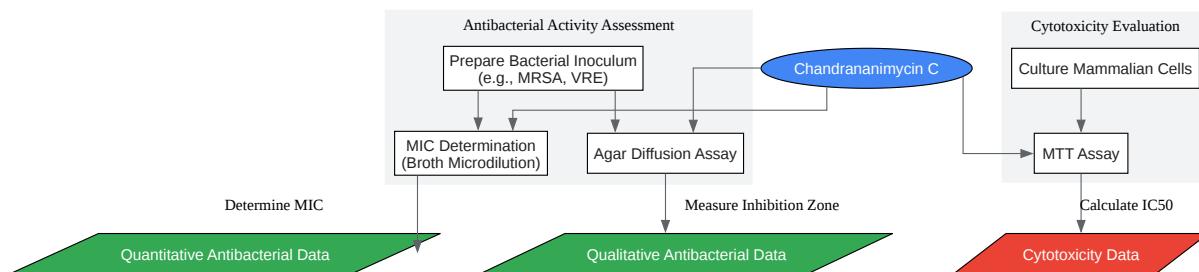
Procedure:

- Prepare a stock solution of **Chandrananimycin C** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the **Chandrananimycin C** stock solution in MHB across the wells of a 96-well plate.
- Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the bacterial inoculum to each well containing the diluted **Chandrananimycin C**.
- Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with MHB only).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC visually as the lowest concentration of **Chandrananimycin C** that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).

Protocol 2: Cytotoxicity Assay using MTT Method

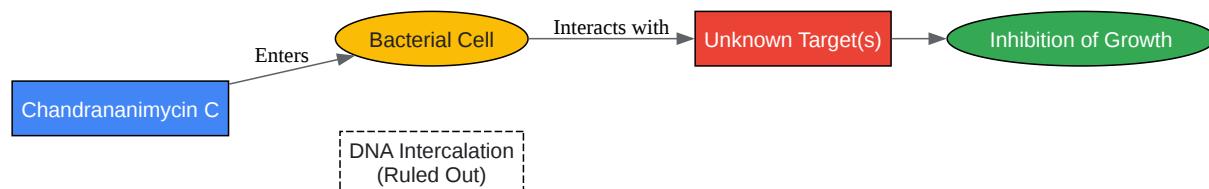
This protocol describes the evaluation of the cytotoxic effects of **Chandrananimycin C** on a mammalian cell line.

Materials:


- **Chandrananimycin C**
- Mammalian cell line (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **Chandrananimycin C** in the complete cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of **Chandrananimycin C**.
- Include a vehicle control (medium with the solvent used to dissolve **Chandrananimycin C**) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
- Add MTT solution to each well and incubate for another 2-4 hours.
- Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.


- Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **Chandrananimycin C**.

[Click to download full resolution via product page](#)

Caption: Putative mechanism of **Chandrananimycin C**.

Further research is necessary to fully elucidate the specific molecular targets and signaling pathways affected by **Chandrananimycin C**, which will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine *Actinomadura* sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chandrananimycin C: A Promising Phenoxazine Compound for Combating Drug-Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559938#chandrananimycin-c-for-studying-drug-resistant-bacteria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com